molecular formula C10H13NO2 B14165224 Methyl (4-ethylphenyl)carbamate CAS No. 28238-55-3

Methyl (4-ethylphenyl)carbamate

Cat. No.: B14165224
CAS No.: 28238-55-3
M. Wt: 179.22 g/mol
InChI Key: IGBOEFBYXMNOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-ethylphenyl)carbamate is an organic compound with the molecular formula C10H13NO2. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methyl group, an ethylphenyl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-ethylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various catalysts to improve yield and efficiency . Another method involves the reaction of 4-ethylphenylamine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow systems. These systems allow for better control of reaction conditions and higher yields. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-ethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl (4-ethylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to various physiological effects. The compound’s structure allows it to form stable interactions with enzyme active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-ethylphenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylphenyl group provides additional steric and electronic effects, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

28238-55-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(4-ethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

IGBOEFBYXMNOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.